Propargyl-PEG1-NHS ester is a heterobifunctional, amine-reactive crosslinker featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines. With a molecular weight of 225.2 g/mol, it serves as a highly compact click-chemistry handle. The inclusion of a single polyethylene glycol (PEG1) ether linkage provides a critical balance of minimal steric bulk and improved rotational flexibility compared to purely aliphatic linkers. In procurement and assay design, this compound is standardly specified for modifying small molecule drugs, delicate peptides, and diagnostic probes where preserving the native binding affinity and hydrodynamic radius of the target is paramount .
Generic substitution of click-chemistry linkers frequently leads to downstream assay failure or altered pharmacokinetics. Substituting Propargyl-PEG1-NHS with longer variants like Propargyl-PEG4-NHS introduces a ~16 Å flexible chain that can sterically occlude receptor binding sites on small peptide ligands. Conversely, substituting with copper-free alternatives like DBCO-NHS ester introduces massive lipophilic bulk (~287 Da added mass), which frequently causes non-specific hydrophobic binding, probe aggregation, and high background noise in cellular assays. Furthermore, replacing it with purely aliphatic alkyne-NHS esters removes the ether oxygen, reducing the linker's polarity and increasing the risk of precipitation during aqueous bioconjugation at pH 7.4–8.0.
When modifying small molecule pharmacophores or short peptides, the length of the linker directly impacts receptor binding. Propargyl-PEG1-NHS ester adds a minimal spacer length of approximately 5–7 Å and an exact mass of 110.1 Da to the target amine. In contrast, standard Propargyl-PEG4-NHS ester adds a ~16–19 Å flexible chain and ~242 Da of mass. This compact PEG1 footprint prevents the steric clashes that commonly reduce target affinity when longer PEG chains are mistakenly specified for tight binding pockets.
| Evidence Dimension | Added mass and spacer length upon conjugation |
| Target Compound Data | Adds ~110.1 Da and ~5–7 Å spacer |
| Comparator Or Baseline | Propargyl-PEG4-NHS ester (Adds ~242 Da and ~16–19 Å spacer) |
| Quantified Difference | 54% lower added mass and >50% reduction in steric radius |
| Conditions | Amine-conjugation to small molecule or peptide ligands |
Buyers must specify the PEG1 variant for small-molecule probes to ensure the click-handle does not sterically block the active site binding interface.
Strain-promoted alkyne-azide cycloaddition (SPAAC) reagents are often procured to avoid copper toxicity, but they severely alter probe properties. Conjugation with DBCO-NHS ester appends a bulky, highly lipophilic dibenzocyclooctyne moiety (adding ~287 Da). Propargyl-PEG1-NHS ester, utilizing CuAAC, adds only a small, neutral propargyl ether group. The massive lipophilic contribution of DBCO frequently drives non-specific protein binding and aggregation in aqueous buffers, whereas the Propargyl-PEG1 linker preserves the native solubility profile of the conjugated biomolecule, yielding significantly cleaner signal-to-noise ratios in imaging assays .
| Evidence Dimension | Lipophilic bulk and added mass |
| Target Compound Data | Minimal lipophilic contribution (110.1 Da total added mass) |
| Comparator Or Baseline | DBCO-NHS ester (~287 Da added mass with high LogP contribution) |
| Quantified Difference | ~61% lower added mass and elimination of the bulky polycyclic hydrophobic core |
| Conditions | Aqueous cellular imaging and probe validation assays |
Selecting Propargyl-PEG1 over DBCO prevents the target molecule from becoming excessively hydrophobic, which is critical for reducing background noise in biological assays.
During bioconjugation workflows, the linker must remain soluble when a DMSO/DMF stock is spiked into aqueous protein buffers (pH 7.4–8.0). Purely aliphatic linkers, such as N-succinimidyl pent-4-ynoate, lack hydrogen-bond acceptors, leading to rapid micro-precipitation. The inclusion of a single ether oxygen in Propargyl-PEG1-NHS ester (N-succinimidyl 3-(propargyloxy)propionate) provides critical rotational flexibility and a hydrogen-bond acceptor, significantly improving the dissolution kinetics and coupling efficiency in mixed aqueous-organic systems compared to its purely hydrocarbon analogs.
| Evidence Dimension | Linker polarity and aqueous compatibility |
| Target Compound Data | Contains hydrophilic ether linkage (C-O-C) |
| Comparator Or Baseline | Aliphatic Propargyl-NHS (e.g., pent-4-ynoic acid NHS ester) lacking ether oxygen |
| Quantified Difference | Enhanced hydrogen bonding capacity and rotational freedom |
| Conditions | Bioconjugation in aqueous buffers (pH 7.4–8.0) with organic co-solvents |
The PEG1 ether linkage ensures higher conjugation yields and less reagent precipitation during standard protein and peptide labeling workflows.
Because Propargyl-PEG1-NHS adds minimal steric bulk and avoids the extreme hydrophobicity of DBCO reagents, it is the optimal choice for converting primary amine-containing pharmacophores into click-ready chemoproteomic probes. This ensures the probe can still enter cells and bind its target without steric occlusion.
For short therapeutic peptides where a long PEG4 chain would disrupt secondary structure or receptor affinity, the compact PEG1 linker allows for efficient attachment of an alkyne handle for subsequent CuAAC conjugation to half-life extension polymers or fluorophores .
The small molecular footprint of Propargyl-PEG1-NHS ester allows for higher density packing on amine-coated nanoparticles or microarray slides compared to longer PEG variants, maximizing the number of available alkyne sites for downstream click-chemistry functionalization.